molecular formula C17H13NO2 B10847002 Benzofuran-2-yl(indolin-1-yl)methanone

Benzofuran-2-yl(indolin-1-yl)methanone

Cat. No.: B10847002
M. Wt: 263.29 g/mol
InChI Key: NWLAYUVGWMPNSG-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(indolin-1-yl)methanone is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Biological Activity

Benzofuran-2-yl(indolin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and promising biological activities. This detailed article explores its biological activity, focusing on its potential applications in treating neurodegenerative diseases, anticancer properties, and interactions with various biological targets.

Structural Overview

This compound combines a benzofuran moiety with an indole derivative, making it a versatile scaffold for drug development. The compound's molecular formula is C15_{15}H11_{11}N\O, and its structure allows for various modifications that can enhance its biological activity.

1. Neuroprotective Properties

Research indicates that this compound derivatives exhibit significant affinity for β-amyloid plaques, which are characteristic of Alzheimer's disease. These compounds have been evaluated as potential probes for imaging and treatment:

  • Affinity Studies : In vitro studies demonstrated that derivatives of this compound bind selectively to β-amyloid aggregates, with some showing K(i) values in the nanomolar range, indicating high binding affinity .
  • Imaging Potential : Autoradiography studies using APP/PS1 mouse models revealed substantial uptake of radioiodinated probes in brain sections, suggesting their utility as imaging agents for Alzheimer's pathology .

2. Anticancer Activity

The compound also exhibits potential anticancer properties. Various studies have highlighted its effectiveness against different cancer cell lines:

  • Cell Line Studies : Benzofuran derivatives have shown selective antiproliferative activity against human cancer cell lines. For example, certain derivatives demonstrated IC50_{50} values as low as 0.06 µM against A549 lung cancer cells, indicating potent cytotoxic effects .
  • Mechanism of Action : The anticancer activity is often associated with the induction of apoptosis through the modulation of apoptotic pathways. Compounds have been found to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins like Bax .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
Benzofuran-2-yl(phenyl)methanoneContains a phenyl groupHigh affinity for β-amyloid plaques
Indole-based derivativesIndole ring systemVaried biological activities depending on substituents
Benzothiophene derivativesSimilar fused ring structureDifferent electronic properties due to sulfur atom
Benzofuran derivatives with halogenHalogenated variantsEnhanced reactivity and potential biological effects

Case Studies

Several case studies provide insights into the efficacy of benzofuran derivatives:

  • Alzheimer's Disease Models : A study involving APP/PS1 transgenic mice demonstrated that benzofuran derivatives could effectively label β-amyloid plaques in vivo, showcasing their potential as diagnostic tools .
  • Cancer Cell Lines : In vitro studies on various human cancer cell lines revealed that benzofuran derivatives exhibited significant cytotoxicity, with some compounds outperforming standard chemotherapeutics like Combretastatin-A4 .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

1-benzofuran-2-yl(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C17H13NO2/c19-17(16-11-13-6-2-4-8-15(13)20-16)18-10-9-12-5-1-3-7-14(12)18/h1-8,11H,9-10H2

InChI Key

NWLAYUVGWMPNSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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